molecular formula C4HIN2S B11803823 2-Iodothiazole-4-carbonitrile

2-Iodothiazole-4-carbonitrile

Cat. No.: B11803823
M. Wt: 236.04 g/mol
InChI Key: SHCFEAAKIXVZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodothiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothiazole-4-carbonitrile typically involves the iodination of thiazole-4-carbonitrile. One common method includes the reaction of thiazole-4-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as potassium iodate, under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species .

Chemical Reactions Analysis

Types of Reactions: 2-Iodothiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Iodothiazole-4-carbonitrile is primarily related to its ability to interact with biological targets through its heterocyclic structure. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Similar Compounds:

    Thiazole-4-carbonitrile: Lacks the iodine substituent but shares the core thiazole structure.

    2-Bromothiazole-4-carbonitrile: Similar structure with a bromine atom instead of iodine.

    2-Chlorothiazole-4-carbonitrile: Contains a chlorine atom in place of iodine

Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C4HIN2S

Molecular Weight

236.04 g/mol

IUPAC Name

2-iodo-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C4HIN2S/c5-4-7-3(1-6)2-8-4/h2H

InChI Key

SHCFEAAKIXVZHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)I)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.